4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride
Description
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride (CAS 7267-14-3, molecular formula C₁₂H₄Cl₂O₃) is a halogenated naphthalene dicarboxylic anhydride derivative. Structurally, it features two chlorine atoms at the 4- and 5-positions of the naphthalene ring and two anhydride groups at the 1,8-positions. This compound is synthesized via chlorination of naphthalene-1,8-dicarboxylic anhydride precursors, often under controlled reflux conditions with chlorinating agents like thionyl chloride or phosphorus pentachloride . Its reactivity is driven by the electron-withdrawing effects of the chlorine atoms, making the anhydride groups highly susceptible to nucleophilic attack, enabling applications in polymer chemistry, coordination complexes, and pharmaceutical intermediates .
Properties
IUPAC Name |
8,10-dichloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSWROAHPQGTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399212 | |
| Record name | 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-14-3 | |
| Record name | 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material
- The key precursor is 1,4,5,8-naphthalene-tetracarboxylic acid or its anhydride form.
- This precursor is dissolved or suspended in water with an alkaline agent to form a reactive medium.
Reaction Conditions
- Alkaline Medium: Alkali metal hydroxides (e.g., NaOH), carbonates, acetates, or phosphates are used to dissolve the tetracarboxylic acid in water.
- pH Range: The reaction is maintained within a pH range of 4 to 6.5, preferably 5 to 6.
- Temperature: The reaction temperature is controlled between 10 and 70 °C, with an optimal range of 30 to 40 °C.
- Halogenating Agents: Chlorination is carried out using chlorine gas, sodium hypochlorite, or bromination using bromine or N-bromosuccinimide for related derivatives.
Reaction Process
- The tetracarboxylic acid is first pasted in water and then dissolved by adding the alkaline agent.
- The halogenating agent (e.g., chlorine) is introduced either as a gas or in solution form while maintaining the pH and temperature conditions.
- The reaction proceeds with the selective chlorination at the 4,5-positions of the naphthalene ring.
- The product, 4,5-dichloronaphthalene-1,8-dicarboxylic anhydride, precipitates out of the reaction mixture shortly after initiation.
Workup and Purification
- The precipitated product is filtered and boiled with dilute hydrochloric acid to remove impurities.
- After filtration and washing to neutral pH, the product is dried.
- Recrystallization from solvents such as nitrobenzene or dimethylformamide yields pure anhydride.
Yield and Physical Data
- The crude product typically melts between 360 and 362 °C.
- Yields are reported to be very good using this method.
- The process is noted for its simplicity and efficiency in producing high-purity products.
Alternative Preparation: Dehydration of 4,5-Dichloronaphthalene-1,8-dicarboxylic Acid
- The anhydride can also be prepared by dehydrating the corresponding 4,5-dichloronaphthalene-1,8-dicarboxylic acid.
- This involves heating the acid in the presence of a dehydrating agent or under conditions that promote intramolecular dehydration to form the anhydride ring.
- This method is less detailed in literature but is a standard approach for anhydride formation from dicarboxylic acids.
Detailed Reaction Parameters and Comparative Table
| Parameter | Conditions / Agents | Notes |
|---|---|---|
| Starting material | 1,4,5,8-naphthalene-tetracarboxylic acid | Or its anhydride form |
| Solvent | Water | Pasting and dissolution with alkali |
| Alkaline agent | Alkali metal hydroxides, carbonates, acetates, phosphates | To dissolve acid and control pH |
| pH range | 4.0 – 6.5 (preferably 5.0 – 6.0) | Maintained during halogenation |
| Temperature | 10 – 70 °C (preferably 30 – 40 °C) | Optimal for selective chlorination |
| Halogenating agents | Chlorine gas, sodium hypochlorite, bromine, N-bromosuccinimide | Chlorine preferred for dichloro derivative |
| Reaction time | Several hours (varies with conditions) | Product precipitates shortly after start |
| Workup | Filtration, acid wash (dilute HCl), washing, drying | Purification step |
| Recrystallization solvents | Nitrobenzene, dimethylformamide | For pure product isolation |
| Product melting point | 360 – 362 °C | Indicative of purity |
| Yield | High (exact % not specified) | Efficient process |
Research Findings and Mechanistic Insights
- The halogenation occurs selectively at the 4,5-positions due to the electronic and steric environment of the naphthalene-tetracarboxylic acid.
- Maintaining the pH between 4 and 6.5 is critical to prevent over-halogenation or side reactions.
- Chlorine or hypochlorite acts as the electrophilic halogenating agent, reacting with the activated aromatic ring.
- The reaction medium's alkalinity facilitates solubilization and controls the rate of halogenation.
- The product precipitates as the anhydride form, which can be isolated by filtration.
- Alternative bromination methods produce the 4,5-dibromo derivative under similar conditions.
Chemical Reactions Analysis
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the anhydride to its corresponding diacid.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium dichromate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride is primarily used in the synthesis of vat dyes, which are important in the textile industry for dyeing cotton and other fibers . Additionally, it serves as an intermediate in the production of various organic compounds and materials used in research and industrial applications .
Mechanism of Action
The mechanism of action of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride involves its reactivity as an anhydride. The compound can undergo hydrolysis to form the corresponding diacid, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Observations :
- Chlorination Impact: The 4,5-dichloro derivative exhibits higher molecular weight and thermal stability compared to non-halogenated or mono-chlorinated analogs. However, its toxicity in biological systems (e.g., maize) limits agricultural applications, unlike non-chlorinated naphthalene-1,8-dicarboxylic anhydride, which is metabolized to 1,8-naphthalic anhydride in microbial pathways .
- Substituent Position : The 4,5-dichloro substitution creates steric hindrance, reducing coordination flexibility in metal-organic frameworks compared to naphthalene-4,5-dicarboxylate-1,8-dicarboxylic anhydride (ntdda²⁻), which forms stable Mn(II) complexes .
Spectroscopic and Computational Data
- IR Spectroscopy: The anhydride carbonyl stretching frequencies for this compound (1663–1702 cm⁻¹) are shifted to higher wavenumbers compared to non-chlorinated analogs (1640–1680 cm⁻¹), reflecting increased electron withdrawal .
- NMR Shifts : The ¹H NMR aromatic signals for the dichloro derivative (δ 8.22–8.07 ppm) are deshielded relative to naphthalene-1,8-dicarboxylic anhydride (δ 7.8–8.0 ppm), consistent with chlorine’s inductive effects .
Biological Activity
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride (DCNDA), with the molecular formula CHClO, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties of DCNDA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 267.06 g/mol
- Melting Point : 337-338 °C
- Boiling Point : Approximately 492.3 °C (predicted)
- CAS Number : 7267-14-3
Biological Activity
Research indicates that DCNDA exhibits various biological activities, particularly in the context of enzyme inhibition and cytotoxicity.
Enzyme Inhibition
DCNDA has been shown to interact with several biological targets. For example, it acts as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered drug metabolism and increased toxicity of co-administered drugs .
Cytotoxicity and Antimicrobial Properties
In vitro studies have demonstrated that DCNDA possesses cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . Additionally, DCNDA exhibits antimicrobial properties against certain bacterial strains, suggesting its potential utility in developing new antimicrobial agents .
Case Studies
The mechanism by which DCNDA exerts its biological effects involves several pathways:
- Interaction with Enzymes : By binding to the active sites of cytochrome P450 enzymes, DCNDA alters their activity, impacting drug metabolism.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Action : The precise mechanism behind its antimicrobial properties is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride, and how is its structure confirmed?
- Synthesis : Hydrothermal methods are commonly employed. For example, reactions involving metal precursors (e.g., Mn(II) salts) and anhydride derivatives are sealed in Teflon-lined autoclaves at 160°C for 5 days to yield single crystals .
- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) is critical. Parameters such as space group (e.g., monoclinic P21/c), lattice constants (e.g., a = 3.7687 Å, b = 14.5269 Å), and molecular packing are analyzed. Refinement using software like SHELXL97 ensures accuracy, with H-atoms treated as riding atoms .
Q. Which analytical techniques are essential for characterizing this compound?
- X-ray Crystallography : Determines crystal structure, including bond lengths, angles, and intermolecular interactions (e.g., π-π stacking with centroid distances of 3.579 Å) .
- LC-ESI-MS/MS : Identifies metabolites or degradation products. For example, fragmentation patterns (e.g., [M – H]⁻=229) confirm the presence of anhydride derivatives in biodegradation studies .
- Fluorimetric Titration : Measures pH-dependent stability, particularly for hydrolysis studies .
Q. How should researchers handle this compound to ensure stability?
- pH Control : The anhydride hydrolyzes to its dicarboxylic acid under acidic conditions. Storage in neutral or anhydrous environments is recommended to prevent cyclization or decomposition .
- Thermal Stability : Avoid prolonged heating above 160°C during synthesis to prevent polymorphic transitions .
Advanced Research Questions
Q. How can this compound be utilized in designing coordination polymers or metal-organic frameworks (MOFs)?
- Coordination Sites : The anhydride acts as a rigid, polycarboxylate ligand. For example, Mn(II) complexes form via coordination with terpyridine derivatives, creating mononuclear structures with naphthalene-4,5-dicarboxylate ligands .
- Supramolecular Interactions : Co-crystallization with 1,10-phenanthroline (phen) leverages O–H⋯N hydrogen bonds and π-π interactions (centroid distances: 3.774 Å) to stabilize architectures .
Q. What role does this compound play in the biodegradation of polycyclic aromatic hydrocarbons (PAHs)?
- Metabolic Intermediate : Microorganisms like Pseudomonas aeruginosa DN1 degrade fluoranthene to 1,8-naphthalic anhydride via dioxygenation pathways. LC-MS identifies intermediates like acenaphthenequinone and naphthalene-1,8-dicarboxylic acid .
- Dehydration Mechanisms : Intracellular pyrolysis converts dicarboxylic acids to anhydrides during extraction, requiring acidic pH adjustments to stabilize intermediates .
Q. How can researchers resolve discrepancies in crystallographic data between polymorphs?
- Polymorph Analysis : Compare space groups (e.g., orthorhombic Pbca vs. monoclinic P21/c) and lattice parameters. Refinement metrics (e.g., Rint = 0.027) and puckering amplitudes (Q = 0.0362) validate structural differences .
- Thermogravimetric Analysis (TGA) : Differentiates polymorphs based on thermal decomposition profiles .
Q. What computational approaches elucidate the cyclization mechanism of naphthalene-1,8-dicarboxylic acid to its anhydride?
- Ab Initio Calculations : Transition states for intramolecular proton transfer and oxygen alignment are modeled. Activation energies confirm concerted dehydration pathways in acidic media .
- Molecular Dynamics (MD) : Simulates solvent effects on hydrolysis equilibria (e.g., Keq ≈ 4 for AH₂ → anhydride) .
Q. How do π-π interactions influence supramolecular architectures involving this compound?
- Co-crystal Design : 1,10-Phenanthroline enhances π-π stacking (3.579 Å) and hydrogen bonding (O–H⋯N). Synchrotron XRD maps electron density to validate interaction strengths .
- Host-Guest Systems : Anhydride derivatives form dimers via centrosymmetric O–H⋯O bonds, enabling encapsulation of aromatic guests .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
